molecular formula C15H23N3O2 B2378332 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile CAS No. 2097920-44-8

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile

Cat. No.: B2378332
CAS No.: 2097920-44-8
M. Wt: 277.368
InChI Key: VICXVRPJIAAHKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with a pyrrolidine ring are known to be versatile in chemical reactions . The pyrrolidine ring can be functionalized, leading to a variety of biologically active compounds .

Scientific Research Applications

Synthesis and Self-Assembly

The synthesis of complex molecules involving similar chemical groups has been explored, demonstrating the capability for self-assembly and the formation of hydrogen bonds within these compounds. For example, a study on the synthesis of 2-aminopyrimidinones through a three-component reaction reveals the self-assembly and H-bonding capabilities of these compounds (Bararjanian et al., 2010).

Fluorescence and Antimicrobial Activity

Compounds with tert-butyl and pyrrolidine components have been investigated for their fluorescence properties, antimicrobial, and antioxidant activities. A study on the synthesis of fluorescent furopyridine derivatives highlighted these properties, though no significant antimicrobial activity was found (Ibrahim et al., 2018).

Lewis Pair Reactivity

The reactivity of compounds containing tert-butyl and piperidine elements with other molecules, demonstrating their potential in activating C–H bonds of moderately acidic substrates, has been studied. This showcases their application in chemical synthesis and catalysis (Uhl et al., 2016).

Polymeric Materials

Research into the synthesis of polymeric materials incorporating tert-butyl and pyridine structures has revealed applications in creating high-performance polymers with good solubility and thermal stability. This is particularly useful for the development of advanced materials with specific physical properties (Lu et al., 2014).

Anticancer Activity

The anticancer activity of compounds bearing structural similarities to the queried compound has been evaluated, with some showing promising results against various cancer cell lines. This highlights the potential for these molecules in therapeutic applications (El-Agrody et al., 2020).

Properties

IUPAC Name

1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)11-9-17-13(19)12(11)14(20)18-6-4-10(8-16)5-7-18/h10-12H,4-7,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICXVRPJIAAHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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